molecular formula C16H11ClO2 B2761161 6-Chloro-4'-methylflavone CAS No. 41255-31-6

6-Chloro-4'-methylflavone

Cat. No.: B2761161
CAS No.: 41255-31-6
M. Wt: 270.71
InChI Key: USPRHJDYJRDVNQ-UHFFFAOYSA-N
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Description

6-Chloro-4’-methylflavone is a synthetic flavone derivative characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position of the flavone backbone. This compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4’-methylflavone typically involves the cyclization of 2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one. One common method includes the use of thallium (III) acetate in acetic acid under heating conditions for approximately 3 hours . The reaction yields the desired flavone derivative with high purity.

Industrial Production Methods

While specific industrial production methods for 6-Chloro-4’-methylflavone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4’-methylflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the flavone to its dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 6-Chloro-4'-methylflavone in the context of chemotherapy-induced neuropathic pain. A notable study demonstrated that this compound ameliorated symptoms associated with cisplatin-induced neuropathic pain in rats. The mechanism involved potentiation of GABA-A receptor currents, suggesting a significant role in modulating pain pathways. The study utilized behavioral assessments to evaluate the antinociceptive effects of the compound, revealing significant improvements in pain thresholds when administered prior to testing .

2. Anxiolytic Activity

Flavonoids, including this compound, have been investigated for their anxiolytic effects. A systematic review of flavonoids indicated that acute treatments produced significant anxiolytic-like effects in animal models. Although chronic treatments did not yield consistent results, the initial findings suggest a potential role for this compound in anxiety management .

Antimicrobial Activity

1. Antibacterial Properties

The compound has shown promising antibacterial activity against various microbial strains. Research indicated that flavonoids with chlorine substituents exhibit enhanced antimicrobial properties. Specifically, studies reported that this compound and its derivatives effectively inhibited the growth of gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The presence of chlorine in the structure appears to be a contributing factor to its enhanced activity .

2. Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Research involving glycosylated derivatives of chalcones revealed that compounds with chlorine atoms significantly inhibited fungal growth. This suggests potential applications in developing antifungal agents based on the structural characteristics of this compound .

Case Studies and Research Findings

Study Application Findings
Study on Neuropathic Pain NeuroprotectionSignificant reduction in mechanical allodynia in rat models; GABAergic mechanisms involved.
Systematic Review on Anxiolytics Anxiety ManagementAcute treatment with flavonoids resulted in significant anxiolytic-like effects; chronic treatment showed variability.
Antimicrobial Activity Study Antibacterial and AntifungalEffective against Staphylococcus aureus and Escherichia coli; demonstrated antifungal activity against several strains.

Mechanism of Action

The mechanism of action of 6-Chloro-4’-methylflavone involves its interaction with specific molecular targets. It has been shown to potentiate GABA-elicited currents at certain GABA-A receptor subtypes, indicating its role in modulating GABAergic neurotransmission . This interaction is believed to contribute to its antinociceptive and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-6-methylflavone: Similar structure but with different substitution patterns.

    6-Chloro-7-methylflavone: Another flavone derivative with a methyl group at the 7th position.

Uniqueness

6-Chloro-4’-methylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavone derivatives. Its ability to interact with GABA-A receptors sets it apart from other similar compounds.

Biological Activity

6-Chloro-4'-methylflavone is a synthetic flavonoid with notable biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C16H11ClO2C_{16}H_{11}ClO_2 and features a flavone backbone with a chlorine atom at the 6-position and a methyl group at the 4'-position. This unique structure contributes to its biological properties.

Biological Activities

1. Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. A study demonstrated that this compound effectively scavenged free radicals and enhanced the activity of antioxidant enzymes in vitro .

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, it reduced inflammation markers and improved symptoms in conditions like arthritis .

3. Anticancer Properties

Several studies have focused on the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Research Findings

A comprehensive study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HL-6012.8Cell cycle arrest at G2/M phase
A54918.5Inhibition of PI3K/Akt signaling pathway

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled trial involving rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells .

Case Study 2: Anticancer Activity

A clinical study assessed the effects of this compound in combination with standard chemotherapy agents on patients with advanced breast cancer. The combination therapy showed improved efficacy, with a higher response rate observed compared to chemotherapy alone .

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPRHJDYJRDVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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